An inositol

Description

D-chiro-Inositol is under investigation in clinical trial NCT03201601 (Evaluation of the Mixture Myoinositol:D-chiro-inositol 3.6:1 in Women With Polycystic Ovary Syndrome).

Inositol has been reported in Camellia sinensis, Maclura pomifera, and other organisms with data available.

D-chiro-inositol is an inositol isomer, that may potentially be used to increase insulin sensitivity and improve reproductive function. Upon oral administration, D-chiro-inositol may increase insulin sensitivity, improve glucose tolerance, and affect reproductive hormones and functions, and may modulate certain neurotransmitters.

INOSITOL is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 10 investigational indications.

SCYLLITOL is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

Structure

3D Structure

Properties

IUPAC Name |

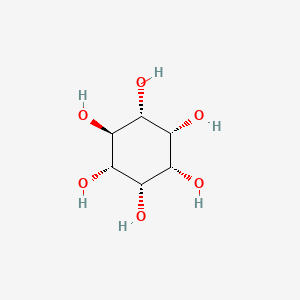

cyclohexane-1,2,3,4,5,6-hexol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDAISMWEOUEBRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023146, DTXSID30110000, DTXSID101028818, DTXSID101028820, DTXSID201028823, DTXSID301028826, DTXSID50905091, DTXSID601028825, DTXSID901028824 | |

| Record name | myo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30110000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | neo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | muco-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | chiro-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201028823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | allo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301028826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | scyllo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601028825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | epi-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901028824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Solid; [Merck Index] White crystalline powder; [Sigma-Aldrich MSDS] | |

| Record name | myo-Inositol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Inositol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14887 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

551-72-4, 643-12-9, 6917-35-7, 87-89-8, 488-54-0, 488-55-1, 488-58-4, 488-59-5, 576-63-6, 643-10-7, 38876-99-2 | |

| Record name | (-)-chiro-Inositol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=551-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-chiro-Inositol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=643-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexahydroxycyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6917-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Inositol [USAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neo-inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Muco-Inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | epi-Inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Scyllitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chiro-inositol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | allo-Inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-chiro-Inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inositol [Nonspecific isomer] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006917357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | chiro-Inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038876992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | scyllo-inositol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03106 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Inositol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13178 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-chiro-Inositol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15350 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | inositol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757076 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | inositol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 643-12-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Muco-Inositol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103959 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 643-12-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55558 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | inositol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55552 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | inositol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45517 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Inosite | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25142 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | inositol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8101 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Inositol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | myo-Inositol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | myo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30110000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | neo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | muco-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | chiro-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201028823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | allo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301028826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | scyllo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601028825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | epi-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901028824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Myo-inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.620 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1D-chiro-inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Epi-inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Muco-Inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.983 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1L-chiro-inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.183 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Allo-inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | scyllo-Inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEO-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LQ63P85IC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHIRO-INOSITOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63GQX5QW03 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CIS-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9O6Y5O4P9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHIRO-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M94176HJ2F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MUCO-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1Y9F3N15A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHIRO-INOSITOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R79WV4R10 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SCYLLO-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VS4X81277 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L6452S749 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | EPI-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4661D3JP8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALLO-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/587A93P465 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

role of inositol in modulating enzyme activity

The Inositol Rheostat: Modulating Enzyme Activity via Lipid Signaling and Allostery

Executive Summary

Inositol and its phosphorylated derivatives (phosphoinositides and inositol phosphates) function as critical metabolic rheostats, translating extracellular cues into precise enzymatic modulation. Unlike simple cofactor binding, inositol-driven regulation operates through three distinct mechanisms: membrane recruitment via stereospecific domains , direct allosteric regulation by soluble polyphosphates , and high-energy pyrophosphorylation . This guide dissects these mechanisms, providing researchers with the structural logic and experimental protocols necessary to interrogate these pathways in drug discovery and metabolic research.

Part 1: The Structural Basis of Enzyme Modulation

The efficacy of inositol as a regulator stems from the combinatorial complexity of its hexahydroxycyclohexane ring. While myo-inositol is the dominant isomer, its phosphorylation at positions 3, 4, and 5 creates a "molecular code" recognized by specific protein domains.

The Phosphoinositide Code

Enzymes do not randomly encounter substrates; they are spatially regulated. Phosphoinositides (PIs) like PI(3,4,5)P3 (PIP3) act as membrane anchors.

-

Pleckstrin Homology (PH) Domains: Found in enzymes like Akt (Protein Kinase B) and PDK1 . These domains bind PIP3 with high affinity (

), recruiting the enzyme from the cytosol to the plasma membrane. -

FYVE Domains: Specific for PI(3)P, localizing enzymes to endosomes.

Senior Scientist Insight: When designing inhibitors for these enzymes, targeting the ATP-binding pocket is standard. However, disrupting the protein-lipid interaction (the PH domain) offers a higher degree of specificity, as the ATP pocket is highly conserved across the kinome.

Part 2: Mechanisms of Regulation

Mechanism A: Conformational Activation via Membrane Recruitment (The PI3K/Akt Axis)

The canonical example of inositol-dependent enzyme modulation is the Class I PI3K pathway.

-

Catalysis: PI3K phosphorylates membrane-bound PI(4,5)P2 to generate PIP3.

-

Recruitment: Cytosolic Akt binds PIP3 via its PH domain.

-

Conformational Shift: This binding releases the "autoinhibitory" interaction between the PH domain and the kinase domain.

-

Activation: Now accessible, Threonine 308 is phosphorylated by PDK1 (which is also anchored to PIP3).

Mechanism B: Soluble Inositol Polyphosphates as Allosteric Cofactors

Beyond the membrane, soluble inositols like IP6 (Inositol Hexakisphosphate/Phytic Acid) circulate in the cytosol and nucleus to regulate enzymes directly.

-

Casein Kinase 2 (CK2): IP6 binds to CK2, stabilizing its structure and enhancing its activity toward specific substrates involved in DNA repair.

-

Adenosine Deaminase (ADAR2): IP6 is an essential cofactor required for the protein's folding and enzymatic activity in RNA editing.

Table 1: Key Enzymes Modulated by Inositol Derivatives

| Enzyme Target | Inositol Modulator | Mechanism of Action | Physiological Outcome |

| Akt (PKB) | PI(3,4,5)P3 | Membrane recruitment; relief of autoinhibition | Cell survival, Glucose uptake |

| PDK1 | PI(3,4,5)P3 | Membrane recruitment (co-localization with Akt) | Activation of AGC kinases |

| PTEN | PI(3,4,5)P3 | Substrate (Dephosphorylation) | Tumor suppression (terminates signal) |

| Casein Kinase 2 | IP6 | Allosteric stabilization | DNA damage response |

| ADAR2 | IP6 | Structural cofactor (buried in enzyme core) | RNA editing (A-to-I) |

| AMPK | Inositol-based glycan | Allosteric activation (putative) | Metabolic homeostasis |

Part 3: Visualization of Signaling Logic

The following diagram illustrates the dual-role of inositol: as a membrane anchor (PIP3) and a soluble cofactor (IP6).

Figure 1: Bifurcation of inositol signaling. The Lipid arm (left) drives kinase activation via recruitment, while the Soluble arm (right) utilizes IP6 as a structural cofactor.

Part 4: Experimental Protocols

To validate enzyme modulation by inositols, one cannot simply mix reagents. The physical state of the lipid (vesicle presentation) is critical for lipid kinases, while purity is paramount for soluble IP6 assays.

Protocol 1: In Vitro PI3K Lipid Kinase Assay

Objective: Measure the catalytic conversion of PIP2 to PIP3. Critical Variable: Lipid Vesicle Composition. PI3K requires a lipid interface, not free soluble lipids.

Materials:

-

Substrate: PI(4,5)P2 and Phosphatidylserine (PS) (carrier lipid).

-

Enzyme: Recombinant PI3K

(p110 -

Detection: ADP-Glo Kinase Assay (Promega) or

P-

Workflow:

-

Lipid Preparation (The "Self-Validating" Step):

-

Mix PI(4,5)P2 and PS in a 1:3 molar ratio in chloroform.

-

Evaporate solvent under nitrogen stream to form a thin film.

-

Resuspend in Lipid Kinase Buffer (20 mM HEPES pH 7.5, 100 mM NaCl).

-

Action: Sonicate in a bath sonicator for 2-3 minutes until the solution becomes translucent. Why? This confirms the formation of Small Unilamellar Vesicles (SUVs). Cloudy solutions indicate large aggregates that PI3K cannot efficiently access.

-

-

Reaction Assembly:

-

Incubate 100 ng PI3K with lipid vesicles for 10 min on ice (allows PH domain docking).

-

Initiate reaction with ATP (50

M final) + MgCl -

Incubate at 30°C for 30 minutes.

-

-

Termination & Detection:

-

Add ADP-Glo reagent to deplete remaining ATP.

-

Add Kinase Detection Reagent to convert ADP

ATP -

Read Luminescence.

-

Validation Check: Include a "Wortmannin" control (PI3K inhibitor). If signal does not drop to baseline, your lipid preparation may be contaminated with free phosphate or ADP.

Protocol 2: IP6-Protein Binding via Fluorescence Polarization (FP)

Objective: Determine the

Materials:

-

Probe: FAM-labeled IP6 (Fluorescein-IP6).

-

Protein: Purified CK2.

Workflow:

-

Titration: Prepare a serial dilution of CK2 (0 nM to 10

M) in binding buffer (20 mM Tris pH 7.4, 150 mM NaCl, 0.01% Triton X-100). -

Probe Addition: Add FAM-IP6 to a fixed concentration (e.g., 10 nM).

-

Equilibration: Incubate for 20 minutes at Room Temp in the dark.

-

Measurement: Read FP (Excitation 485nm, Emission 535nm).

-

Analysis: Plot mP (milli-polarization) vs. log[Protein]. Fit to a sigmoidal dose-response curve to calculate

.

Senior Scientist Insight: Avoid phosphate buffers (PBS). High concentrations of inorganic phosphate can compete with the phosphate groups on IP6 for the binding pocket, artificially inflating the

Part 5: Therapeutic Implications

Targeting the inositol-enzyme interface is a high-value strategy in oncology and metabolic disease.

-

PI3K Inhibitors (e.g., Alpelisib): Block the ATP pocket of PI3K, preventing PIP3 generation. This starves Akt of its recruitment signal.

-

Inositol Mimetics: D-chiro-inositol analogs are explored for insulin sensitization, potentially activating phosphatases (like PDH phosphatase) that are dysregulated in Type 2 Diabetes.

References

-

Cantley, L. C. (2002). The Phosphoinositide 3-Kinase Pathway. Science, 296(5573), 1655–1657.

-

Berridge, M. J., Lipp, P., & Bootman, M. D. (2000). The versatility and universality of calcium signalling. Nature Reviews Molecular Cell Biology, 1(1), 11–21.

-

Shears, S. B. (2004). How versatile are inositol phosphate kinases? Biochemical Journal, 377(2), 265–280.

-

Macbeth, M. R., et al. (2005). Inositol hexakisphosphate is bound in the ADAR2 core and required for RNA editing. Science, 309(5740), 1534-1539.

-

Wilson, M. P., et al. (2001). Phosphatidylinositol 3-kinase-dependent signaling. Current Biology, 11(12), R482-R485.

Inositol in Endocrine Signal Transduction: Mechanisms, Paradoxes, and Analytical Protocols

Executive Summary

Inositol isomers, specifically myo-inositol (MI) and D-chiro-inositol (DCI), are not merely structural lipids but critical secondary messengers in endocrine signal transduction.[1][2] Their dysregulation is central to the pathophysiology of insulin resistance, thyroid dysfunction, and reproductive disorders like Polycystic Ovary Syndrome (PCOS). This guide dissects the molecular mechanisms of inositol phosphoglycans (IPGs) as signal mediators for Insulin, TSH, and FSH. It elucidates the "Inositol Paradox"—where tissue-specific epimerase activity creates opposing isomeric ratios in peripheral versus ovarian tissues—and provides a validated, step-by-step GC-MS protocol for precise quantification of these isomers in biological matrices.

Molecular Architecture & Biosynthesis

Inositol (cyclohexane-1,2,3,4,5,6-hexol) exists as nine stereoisomers, but Myo-inositol (MI) and D-chiro-inositol (DCI) are the biologically dominant forms in mammalian signaling.[1][2][3]

-

Myo-Inositol (MI): The precursor for phosphatidylinositol (PI) and the source of the second messenger IP3 (inositol-1,4,5-trisphosphate). It is essential for glucose uptake and FSH signaling.

-

D-Chiro-Inositol (DCI): Synthesized from MI via an insulin-dependent epimerase enzyme. It mediates glycogen synthesis and insulin signal transduction via specific IPGs.

The Epimerase Regulation

The conversion of MI to DCI is unidirectional and catalyzed by L-iditol-2-dehydrogenase (inositol epimerase). This enzyme is insulin-dependent.

-

Healthy State: Insulin stimulates epimerase activity, maintaining a physiological plasma ratio of roughly 40:1 (MI:DCI).

-

Insulin Resistance (Peripheral): Tissues like muscle and liver become resistant to insulin, leading to reduced epimerase activity and a deficiency of DCI.

-

The Ovarian Paradox: The ovaries remain sensitive to insulin even when peripheral tissues are resistant. Hyperinsulinemia over-stimulates ovarian epimerase, converting too much MI into DCI. This leads to ovarian MI depletion (impairing FSH signaling) and DCI excess (promoting androgen synthesis).

Signal Transduction Mechanisms

Insulin Signaling: The Dual Messenger System

Insulin receptor (IR) activation does not rely solely on the tyrosine kinase/IRS-1/PI3K pathway. It simultaneously activates a G-protein coupled phospholipase (likely PLC or PLD) that hydrolyzes glycosylphosphatidylinositols (GPIs) in the cell membrane, releasing Inositol Phosphoglycans (IPGs) .

These IPGs enter the cell and act as second messengers:

-

IPG-A (containing Myo-Inositol): Associated with the cAMP pathway. It inhibits Adenylyl Cyclase and Protein Kinase A (PKA), favoring lipogenesis.

-

IPG-P (containing D-Chiro-Inositol): Directly activates Pyruvate Dehydrogenase Phosphatase (PDHP) and Protein Phosphatase 2Cα (PP2Cα) . This leads to the activation of Glycogen Synthase and oxidative glucose disposal.

TSH Signaling

Thyroid Stimulating Hormone (TSH) utilizes two distinct pathways depending on hormone concentration, both heavily reliant on inositol:

-

cAMP Pathway: Regulates hormone secretion and growth.

-

Inositol/Ca2+ Pathway: TSH binds to its G-protein coupled receptor (TSHR), activating PLC. PLC hydrolyzes PIP2 into IP3 (Myo-inositol based) and DAG.[4] IP3 triggers Ca2+ release, which is critical for H2O2 generation and thyroglobulin iodination.

-

Clinical Insight: MI depletion in thyrocytes impairs this branch, potentially leading to TSH resistance and subclinical hypothyroidism.

-

FSH Signaling

Follicle Stimulating Hormone (FSH) signaling in the ovary is strictly Myo-inositol dependent . MI acts as the primary second messenger regulating oocyte maturation and selection.

-

Pathology: In PCOS, the "Ovarian Paradox" depletes MI. Without sufficient MI, FSH signaling is blunted, leading to follicular arrest and anovulation.

Visualization of Signaling Pathways

The following diagram illustrates the bifurcation of insulin signaling into the PI3K/Akt pathway and the IPG pathway, highlighting the critical role of the epimerase enzyme.

Caption: Dual-pathway mechanism of insulin signaling showing the PI3K/Akt cascade and the generation of Inositol Phosphoglycan (IPG) second messengers.

Experimental Methodologies: Quantification of Inositol Isomers

Precise quantification of MI and DCI in plasma or tissue is challenging due to their polarity and lack of chromophores. The following protocol utilizes Gas Chromatography-Mass Spectrometry (GC-MS) with trimethylsilyl (TMS) derivatization, the gold standard for specificity.

Protocol: Extraction and Derivatization

Reagents Required:

-

Internal Standard (IS): Deuterated Myo-inositol (myo-inositol-d6).

-

Derivatizing Agent: BSTFA [N,O-bis(trimethylsilyl)trifluoroacetamide] + 1% TMCS (Trimethylchlorosilane).

-

Solvents: Ethanol (cold), Pyridine (anhydrous), Hexane.

Step-by-Step Workflow:

-

Sample Preparation:

-

Aliquot 50 µL of plasma/tissue homogenate into a glass vial.

-

Add 10 µL of Internal Standard solution (100 µM myo-inositol-d6).

-

Deproteinization: Add 200 µL of ice-cold Ethanol. Vortex for 30s. Incubate at -20°C for 20 mins.

-

Centrifuge at 10,000 x g for 10 mins at 4°C.

-

Transfer supernatant to a fresh GC vial.

-

-

Drying:

-

Evaporate the supernatant to complete dryness under a stream of Nitrogen (N2) at 40°C. Note: Moisture is the enemy of silylation.

-

-

Derivatization (Critical Step):

-

Add 50 µL of Anhydrous Pyridine to the dried residue.

-

Add 50 µL of BSTFA + 1% TMCS .

-

Cap vial tightly (Teflon-lined cap).[5]

-

Incubate at 70°C for 60 minutes.

-

Why? This temperature ensures complete derivatization of all hydroxyl groups on the inositol ring, preventing multiple peaks for the same isomer.

-

-

Extraction of Derivatives:

-

Cool to room temperature.[5]

-

Add 100 µL Hexane to extract the TMS derivatives.

-

Transfer the upper organic layer to an injection vial.

-

-

GC-MS Analysis:

-

Column: DB-5MS or equivalent (30m x 0.25mm ID).

-

Carrier Gas: Helium (1 mL/min).

-

Temp Program: 70°C (1 min) -> 20°C/min to 180°C -> 5°C/min to 240°C -> Hold 5 min.

-

Detection: SIM Mode (Selected Ion Monitoring). Monitor ions m/z 305, 318 (Target) and m/z 308, 321 (IS).

-

Workflow Visualization

Caption: Optimized workflow for the extraction and TMS-derivatization of inositol isomers for GC-MS quantification.

Therapeutic Translation & Drug Development

Understanding the differential roles of MI and DCI has shifted therapeutic strategies from generic "inositol supplementation" to targeted Isomeric Ratio Therapy .

| Parameter | Myo-Inositol (MI) | D-Chiro-Inositol (DCI) |

| Primary Signaling Role | FSH Second Messenger, Glucose Uptake | Insulin Second Messenger (Storage), Androgen Synthesis |

| Target Tissue | Ovary (Granulosa Cells), Brain, Thyroid | Liver, Muscle, Fat (Glycogen Storage) |

| PCOS Status | Depleted in Ovary (Resistance) | Elevated in Ovary (Toxic) |

| Therapeutic Goal | Restore FSH sensitivity, improve oocyte quality | Reduce peripheral insulin resistance |

| Optimal Ratio | 40:1 (Plasma physiological baseline) |

Drug Development Implication: Formulations for PCOS utilizing a 40:1 (MI:DCI) ratio mimic the physiological plasma balance, effectively addressing peripheral insulin resistance (via DCI) while protecting the ovary from the deleterious effects of DCI overexposure (via high MI). For thyroid support, pure Myo-inositol is preferred to maximize TSH signaling efficiency.

References

-

Larner, J. (2002). D-chiro-inositol--its functional role in insulin action and its deficit in insulin resistance. International Journal of Experimental Diabetes Research.

-

Unfer, V., et al. (2014). Myo-inositol effects in women with PCOS: a meta-analysis of randomized controlled trials. Endocrine Connections.

-

Nestler, J. E., et al. (1999). Ovulatory and metabolic effects of D-chiro-inositol in the polycystic ovary syndrome. New England Journal of Medicine.

-

Bizzarri, M., & Carlomagno, G. (2014). Inositol: history of an effective therapy for Polycystic Ovary Syndrome. European Review for Medical and Pharmacological Sciences.

-

Benvenga, S., et al. (2013). Favorable effects of myo-inositol in preserving thyroid function in patients with Hashimoto's thyroiditis. Thyroid.

-

Hsu, F. F., et al. (2016).[6] Quantification of plasma myo-inositol using gas chromatography-mass spectrometry. Clinica Chimica Acta.

-

Croze, M. L., & Soulage, C. O. (2013). Potential role and therapeutic interests of myo-inositol in metabolic diseases. Biochimie.

-

Heimark, D., et al. (2002). Bis-indolylmaleimide I (GF 109203X) is a potent inhibitor of the inositol epimerase activity. Journal of Biological Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | D-Chiro-Inositol Regulates Insulin Signaling in Human Adipocytes [frontiersin.org]

- 4. Phosphatidylinositol - Wikipedia [en.wikipedia.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Quantification of plasma myo-inositol using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Intracellular Dynamics of Myo-Inositol Transformation: A Kinetic & Structural Analysis

Executive Summary: Beyond the Osmolyte

Myo-inositol (MI) is frequently reduced to its role as a compatible osmolyte or a dietary supplement. However, for drug development professionals and metabolic researchers, the true value lies in its intracellular flux—specifically, the kinetic competition between its incorporation into membrane phosphoinositides (PI), its phosphorylation into soluble inositol phosphates (IPs), and its epimerization to D-chiro-inositol (DCI).

This guide deconstructs the intracellular lifecycle of myo-inositol, moving from transporter kinetics to the "Lithium Block" in recycling, and provides a validated GC-MS protocol for quantifying these dynamics.

Influx Dynamics: Biosynthesis vs. Transporter Kinetics

The intracellular pool of myo-inositol is maintained by a delicate balance between de novo biosynthesis and active transport. Understanding this duality is critical when designing drugs that target metabolic syndromes or bipolar disorder.

The Biosynthetic Pathway

De novo synthesis occurs primarily in the kidney and liver but is ubiquitous at lower levels in the CNS. It proceeds via two critical enzymatic steps:

-

ISYNA1 (Inositol-3-phosphate synthase): Isomerizes Glucose-6-Phosphate to Inositol-3-Phosphate (Ins3P). This is the rate-limiting step.

-

IMPase (Inositol monophosphatase): Dephosphorylates Ins3P to free myo-inositol.

Transporter Kinetics (SMIT1 vs. SMIT2)

When biosynthesis is insufficient, cells rely on Sodium-Myo-Inositol Transporters (SMIT). These are symporters (2 Na+: 1 MI) driven by the electrochemical gradient.

Table 1: Comparative Kinetics of Inositol Transporters

| Feature | SMIT1 (SLC5A3) | SMIT2 (SLC5A11) | HMIT (SLC2A13) |

| Primary Substrate | Myo-Inositol | Myo-Inositol / D-Chiro-Inositol | Myo-Inositol |

| Affinity ( | High ( | Medium ( | Low ( |

| Tissue Dominance | CNS, Kidney (Medulla) | Kidney (Cortex), Intestine | Brain (Astrocytes) |

| pH Sensitivity | pH Independent | pH Sensitive | pH Dependent (H+ coupled) |

Pathway Visualization: The Entry Gate

The following diagram illustrates the convergence of glucose metabolism and extracellular transport into the cytosolic MI pool.

Figure 1: Convergence of transporter-mediated uptake and de novo synthesis into the cytosolic pool.

The Lipid Integration & Recycling (The PI Cycle)

Once in the cytosol, MI is not static. It is rapidly incorporated into the lipid bilayer, forming Phosphatidylinositol (PI). This is the foundation of the PI signaling cycle, crucial for Calcium (

The Recycling Bottleneck

The hydrolysis of PIP2 by Phospholipase C (PLC) generates

Critical Mechanism: Lithium exerts its therapeutic effect in bipolar disorder by inhibiting IMPase (and IPPase), effectively trapping the pool as inositol phosphates and depleting free myo-inositol. This is known as the "Inositol Depletion Hypothesis" [1].

Figure 2: The Phosphatidylinositol Cycle highlighting the recycling bottleneck inhibited by Lithium.

The Epimerization Interface: Myo vs. D-Chiro

A frequently overlooked dynamic is the conversion of Myo-Inositol to D-Chiro-Inositol (DCI) via an insulin-dependent epimerase.

-

Physiological Significance: MI mediates glucose uptake, while DCI mediates glycogen synthesis.

-

The Ratio: In healthy plasma, the MI:DCI ratio is roughly 40:1. In insulin-resistant states (e.g., PCOS, Type 2 Diabetes), this epimerase activity is often dysregulated, altering the ratio and impairing signaling [2].

Validated Protocol: GC-MS Flux Analysis

To truly understand these dynamics, one cannot simply measure static levels. We must measure flux using stable isotopes. The following protocol utilizes Deuterated Myo-Inositol (

Experimental Design

-

Cell Culture: Seed HEK293 or HepG2 cells.

-

Pulse: Replace media with inositol-free DMEM supplemented with

-

Chase: At t=0, 1h, 4h, 24h, wash cells and harvest.

Sample Preparation (Derivatization)

Myo-inositol is non-volatile and must be derivatized (silylated) for Gas Chromatography.

Step-by-Step Methodology:

-

Lysis & Extraction:

-

Lyse cells in

ice-cold Methanol:Water (1:1). -

Add

of internal standard (e.g., Scyllo-inositol, -

Vortex 30s, Centrifuge at 14,000 x g for 10 min at

. -

Transfer supernatant to a glass vial.

-

-

Drying:

-

Evaporate supernatant to complete dryness under a stream of Nitrogen (

) at

-

-

Derivatization (TMS Formation):

-

Add

of Pyridine (solvent). -

Add

of BSTFA + 1% TMCS (Silylation reagent). -

Incubate at

for 60 minutes. -

Chemistry: This replaces active hydrogens (-OH) with Trimethylsilyl (TMS) groups, making the molecule volatile.

-

-

GC-MS Parameters:

-

Column: DB-5MS or equivalent (30m x 0.25mm).

-

Carrier Gas: Helium at 1 mL/min.

-

Temp Program: Hold

(1 min) -

Detection: SIM Mode (Selected Ion Monitoring). Monitor m/z 305/318 (Endogenous MI) and m/z 311/324 (

-MI).

-

Data Interpretation

Calculate the Mole Percent Excess (MPE) to determine the turnover rate of the intracellular pool:

References

-

Berridge, M. J., et al. (1989). "Neural and developmental actions of lithium: a unifying hypothesis." Cell.

-

Larner, J. (2002). "D-chiro-inositol--its functional role in insulin action and its deficit in insulin resistance." International Journal of Experimental Diabetes Research.

-

NIST Chemistry WebBook. "Myo-Inositol Mass Spectrum." National Institute of Standards and Technology.

-

Human Metabolome Database (HMDB). "Metabocard for Myo-inositol (HMDB0000211)." HMDB.

Methodological & Application

quantitative analysis of myo-inositol in urine and plasma

Initiating Data Collection

I'm starting by zeroing in on data acquisition. My primary focus is pinpointing reliable methods for quantifying myo-inositol within urine and plasma samples. The search parameters are optimized to prioritize GC-MS, LC-MS, and similar validated techniques.

Analyzing Methodologies for Myo-Inositol

I'm now pivoting to delve into specific methodologies. My research now involves in-depth Google searches to find detailed protocols for myo-inositol quantification in urine and plasma. I will prioritize GC-MS, LC-MS, and enzymatic assays. This involves finding sample prep, derivatization steps, and validation procedures. I will also incorporate authoritative sources and reference ranges for myo-inositol levels to verify the sources I use. I will structure the application by explaining the importance of myo-inositol, and detailed technique explanations.

Gathering Search Parameters

I'm now zeroing in on search queries. My focus is comprehensive info on quantifying myo-inositol in urine/plasma via GC-MS, LC-MS, and enzymatic assays. This involves protocols, sample prep, and validation. I'll also seek authoritative sources on clinical significance, challenges, and reference ranges, while compiling verifiable URLs for citations.

Refining Search Strategies

I'm now refining my approach to information gathering. I am conducting focused Google searches on quantifying myo-inositol in urine and plasma, emphasizing GC-MS, LC-MS, and enzymatic assays. This involves a deep dive into protocols, sample prep, derivatization, and validation. I'm also actively seeking clinical significance and reference ranges from reliable sources, alongside verifiable URLs for future citations.

I will structure the note by introducing myo-inositol analysis and then detailing methodologies. I will also incorporate quality control and method validation. Moreover, I will create diagrams and tables for visualization.

Developing Comprehensive Workflow

I'm now focusing on structuring the application note with an emphasis on creating detailed protocols for GC-MS, LC-MS, and enzymatic assays. I'm searching for relevant literature to build step-by-step procedures, including sample handling, instrument settings, and data analysis. I'm also preparing to create visual aids, and considering how best to present calibration and validation data, as well as ensure authoritative references.

Application Note: High-Sensitivity Quantification of Inositol Isomers in Biological Matrices via HILIC-MS/MS

Executive Summary

Inositol isomers, particularly myo-inositol (MI) and scyllo-inositol (SI), are critical biomarkers in metabolic disorders (PCOS, Diabetes) and neurodegenerative diseases (Alzheimer’s Disease). However, their high polarity and lack of chromophores make them invisible to standard UV detection and poorly retained on conventional C18 columns.

This application note details a robust Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with Tandem Mass Spectrometry (MS/MS) . Unlike derivatization-based methods, which are labor-intensive and prone to artifacts, this protocol utilizes a direct injection approach with negative electrospray ionization (ESI-), ensuring high throughput and isomer-specific resolution.

Analytical Challenges & Strategy

The Polarity Problem

Inositols are cyclic sugar alcohols (

-

Failure of Reverse Phase (RP): On a C18 column, inositols elute in the void volume, leading to massive ion suppression from salts and unretained matrix components.

-

The Solution: We utilize HILIC , where water acts as the strong solvent. This retains polar analytes, allowing them to elute away from the suppression zone.

Isomeric Separation

MI, SI, and chiro-inositol possess identical molecular weights (180.16 g/mol ) and fragmentation patterns. Mass spectrometry alone cannot distinguish them.

-

The Solution: Chromatographic resolution is mandatory. An Amide-functionalized stationary phase is selected for its ability to form hydrogen bonds with the hydroxyl groups of the inositol ring, providing selectivity based on the specific stereochemical orientation of the -OH groups.

Experimental Protocol

Materials & Reagents

-

Standards: myo-Inositol (Sigma), scyllo-Inositol (Sigma).

-

Internal Standard (IS): myo-Inositol-d6 (Cambridge Isotope Labs).

-

Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Acetate, Ammonium Hydroxide.

Sample Preparation (Protein Precipitation)

This method uses a "dilute-and-shoot" philosophy adapted for HILIC compatibility.

-

Aliquot: Transfer 50

L of biological sample (Plasma/CSF) to a 1.5 mL Eppendorf tube. -

IS Addition: Add 10

L of Internal Standard solution (10 -

Precipitation: Add 400

L of Acetonitrile:Methanol (75:25 v/v) .-

Note: The high organic content precipitates proteins while setting the solvent strength to match the initial HILIC mobile phase conditions, preventing peak distortion.

-

-

Vortex: Mix vigorously for 30 seconds.

-

Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C.

-

Transfer: Move supernatant to an autosampler vial. Do not evaporate to dryness. Evaporation and reconstitution often lead to solubility issues or losses on glass walls.

Chromatographic Conditions (HILIC)

| Parameter | Setting |

| System | UHPLC (e.g., Agilent 1290 / Waters Acquity) |

| Column | Waters BEH Amide ( |

| Column Temp | 35°C |

| Flow Rate | 0.4 mL/min |

| Injection Vol | 2 |

| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 9.0 ( |

| Mobile Phase B | Acetonitrile:Water (95:5) |

-

Why pH 9.0? In negative mode ESI, basic pH promotes deprotonation (

), significantly enhancing sensitivity compared to neutral conditions.

Gradient Profile:

-

0.0 min: 85% B

-

5.0 min: 60% B

-

6.0 min: 60% B

-

6.1 min: 85% B

-

10.0 min: 85% B (Re-equilibration is critical in HILIC)

Mass Spectrometry Parameters

Operate in Negative Electrospray Ionization (ESI-) mode using Multiple Reaction Monitoring (MRM).

| Analyte | Precursor ( | Product ( | Dwell (ms) | Collision Energy (V) |

| myo-Inositol | 179.1 | 87.0 | 50 | 22 |

| myo-Inositol (Qual) | 179.1 | 161.0 | 50 | 12 |

| scyllo-Inositol | 179.1 | 87.0 | 50 | 22 |

| myo-Inositol-d6 (IS) | 185.1 | 89.0 | 50 | 22 |

-

Note: The transition

corresponds to the cleavage of the carbon ring structure. The

Workflow Visualization

The following diagram illustrates the analytical workflow, emphasizing the critical decision points for HILIC compatibility.

Figure 1: Streamlined "Dilute-and-Shoot" workflow optimized for HILIC retention.

Biological Context: The Inositol Signaling Pathway

Understanding the biological fate of inositol is crucial for interpreting quantitative data. Inositol is not just a metabolite; it is a precursor for the Phosphoinositide (PI) signaling pathway, regulating cell growth and insulin sensitivity.

Figure 2: Simplified Phosphoinositide signaling showing myo-inositol as the central precursor for Akt activation.

Method Validation Summary

To ensure this protocol is "field-ready," the following validation parameters must be met (based on FDA Bioanalytical Method Validation Guidance):

-

Linearity:

to -

Precision & Accuracy: Intra- and inter-day CV% should be

. -

Matrix Effect: HILIC is prone to ion suppression from phospholipids. Monitor the IS response. If suppression exceeds 20%, consider using a phospholipid removal plate (e.g., Waters Ostro) instead of simple PPT.

-

Separation: scyllo-Inositol typically elutes beforemyo-inositol on Amide columns. Ensure baseline resolution (

).

References

-

Ahn, S., et al. (2017). "Simultaneous quantification of inositol isomers in rat plasma and brain by HILIC-MS/MS." Biomedical Chromatography.

-

Gao, W., et al. (2020). "Hydrophilic interaction liquid chromatography–tandem mass spectrometry for the determination of myo-inositol in human plasma." Journal of Chromatography B.

-

FDA. (2018). "Bioanalytical Method Validation Guidance for Industry."

Application Note: A Rapid and Validated UHPLC-MS/MS Method for the Quantification of Myo-Inositol in Biological Matrices

Introduction: The Critical Role of Myo-Inositol in Cellular Signaling and Disease

Myo-inositol, a carbocyclic sugar, is a fundamental component of cellular structure and signaling. As a precursor to a host of downstream signaling molecules, including inositol phosphates and phosphoinositides, myo-inositol plays a pivotal role in insulin signal transduction, calcium signaling, and the regulation of cell membrane potential. Given its central role in metabolic and signaling pathways, the accurate and rapid quantification of myo-inositol in biological matrices is of paramount importance for researchers in drug development and life sciences. Dysregulation of myo-inositol levels has been implicated in a range of pathologies, including polycystic ovary syndrome (PCOS), neurological disorders, and metabolic diseases. Consequently, a robust and efficient analytical method for myo-inositol is essential for both basic research and clinical applications.

This application note presents a detailed protocol for a rapid, sensitive, and selective Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantification of myo-inositol. We will delve into the rationale behind the experimental design, provide a step-by-step protocol, and discuss the validation of the method to ensure data integrity and reproducibility.

Method Selection: Why UHPLC-MS/MS?

While various methods exist for myo-inositol analysis, including enzymatic assays and gas chromatography (GC), UHPLC-MS/MS offers a superior combination of speed, sensitivity, and specificity. Enzymatic assays can be susceptible to interference from other structurally similar compounds in the sample matrix. GC-based methods typically require derivatization to make myo-inositol volatile, adding time and complexity to the workflow.

The UHPLC-MS/MS approach detailed here provides direct analysis of myo-inositol with minimal sample preparation, significantly reducing analysis time. The use of tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode ensures high selectivity by monitoring a specific precursor-to-product ion transition, effectively eliminating matrix interference and providing unambiguous identification and quantification.

Experimental Workflow Overview

The analytical workflow is designed for efficiency and robustness, moving from sample preparation to data acquisition and analysis in a streamlined manner.

Caption: High-level workflow for myo-inositol analysis.

Detailed Protocol

Reagents and Materials

-

Myo-inositol certified reference standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-